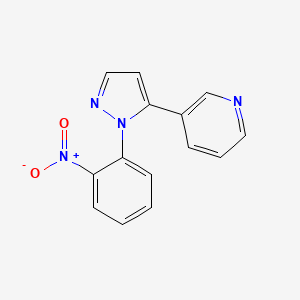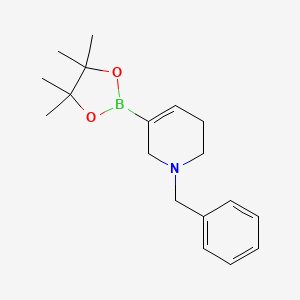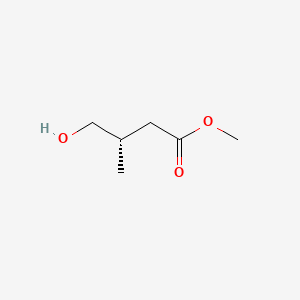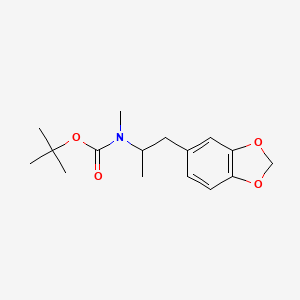
3,4-MDMA t-butyl Carbamate
Vue d'ensemble
Description
3,4-MDMA t-butyl Carbamate is an analytical reference standard categorized as an amphetamine . It is a precursor in the synthesis of 3,4-MDMA . This compound is intended for research and forensic applications .
Synthesis Analysis
The synthesis of carbamates, such as 3,4-MDMA t-butyl Carbamate, has been a topic of interest in medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
Molecular Structure Analysis
The molecular formula of 3,4-MDMA t-butyl Carbamate is C16H23NO4 . Its average mass is 293.358 Da and its monoisotopic mass is 293.162720 Da .
Chemical Reactions Analysis
Carbamates, including 3,4-MDMA t-butyl Carbamate, are known for their stability and ability to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Physical And Chemical Properties Analysis
The density of 3,4-MDMA t-butyl Carbamate is 1.1±0.1 g/cm³ . Its boiling point is 386.5±37.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 63.5±3.0 kJ/mol . The flash point is 187.6±26.5 °C .
Applications De Recherche Scientifique
Precursor to MDMA
N-t-Boc-mdma can be converted in high yield to MDMA (3,4-methylenedioxymethamphetamine), a psychoactive drug primarily used for recreational purposes . This conversion can be achieved through a reaction with aqueous HCl at 80°C for 30 minutes .
Potential Pro-drug
A pro-drug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. N-t-Boc-mdma may act as a pro-drug for MDMA. When exposed to simulated gastric juice (pH 1.5), the majority of N-t-Boc-mdma was converted to MDMA after 305 minutes . This suggests that this derivatized form might serve as a pro-drug in vivo .
Derivatives of Other Drugs
Research has shown that t-BOC derivatives of other drugs such as methamphetamine, pseudoephedrine, and 4-methylmethcahtinone (mephedrone) could also be prepared using di-tert.-butyl dicarbonate . This suggests that N-t-Boc-mdma could potentially be used in the synthesis of these drugs.
Drug Market Monitoring
The appearance of t-BOC derivatives, including N-t-Boc-mdma, on the drug market requires further monitoring . By studying these compounds, researchers can gain insights into the trends and changes in the drug market.
Forensic Drug Chemistry
N-t-Boc-mdma can be used in forensic drug chemistry for the identification and characterization of MDMA and its precursors . This can help in the investigation and prosecution of illicit drug manufacturing and trafficking.
Drug Seizure Analysis
In one instance, N-t-Boc-mdma was found in a seizure by the Australian Border Force, disguised as a hair product . Studying such instances can provide valuable information about the methods used by drug traffickers to conceal and transport illegal substances.
Mécanisme D'action
Target of Action
N-t-Boc-MDMA, also known as 3,4-MDMA t-butyl Carbamate, is a synthetic precursor to, or a prodrug of the empathogenic drug MDMA . The primary targets of this compound are likely to be the same as those of MDMA, which primarily acts on the serotonin, norepinephrine, and dopamine neurotransmitter systems in the brain.
Mode of Action
It is believed to be converted into mdma in the body . MDMA increases the activity of serotonin, norepinephrine, and dopamine by inhibiting their reuptake into neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the characteristic psychoactive effects.
Biochemical Pathways
The biochemical pathways affected by N-t-Boc-MDMA are likely to be similar to those affected by MDMA. MDMA’s primary mechanism of action involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can result in downstream effects such as mood elevation, increased sociability, and altered perception.
Pharmacokinetics
It has been suggested that n-t-boc-mdma can be converted into mdma in the body . The conversion likely occurs through the action of stomach acid, which would cleave the t-butoxycarbonyl (Boc) group, releasing MDMA
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-t-Boc-MDMA. Factors such as the pH of the stomach can affect the rate at which N-t-Boc-MDMA is converted into MDMA . Additionally, individual factors such as genetics, overall health, and the presence of other substances in the body can also influence the effects of N-t-Boc-MDMA.
Safety and Hazards
The safety data sheet for tert-Butyl carbamate, a related compound, suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin or eye contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be cleaned with water and then the person should drink plenty of water .
Orientations Futures
The future of 3,4-MDMA t-butyl Carbamate and related compounds lies in their potential therapeutic applications. MDMA-assisted psychotherapy is currently being researched for the treatment of posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder . If clinical efficacy criteria are achieved, MDMA could become a medicine .
Propriétés
IUPAC Name |
tert-butyl N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(17(5)15(18)21-16(2,3)4)8-12-6-7-13-14(9-12)20-10-19-13/h6-7,9,11H,8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVJRRNQRXHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336634 | |
| Record name | N-t-BOC-MDMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-t-Boc-mdma | |
CAS RN |
1228259-70-8 | |
| Record name | N-t-Boc-mdma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228259708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-t-BOC-MDMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-T-BOC-MDMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ4398X4QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



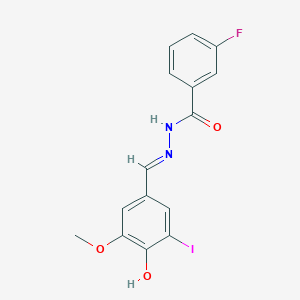
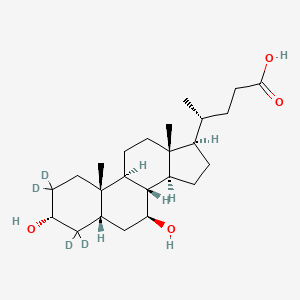

![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)
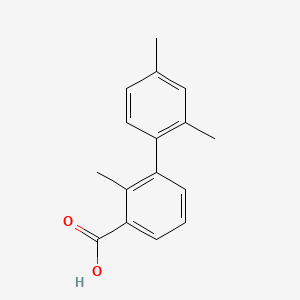
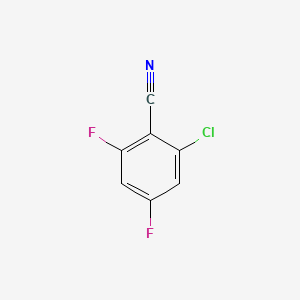


![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)
![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)
